4,6-Diethyl-1,3,5-triazinan-2-one

Topoisomerase IIα inhibition anticancer drug discovery triazinone SAR

Medicinal chemistry groups studying 4,6-disubstituted-1,3,5-triazin-2(1H)-ones as catalytic topoisomerase IIα inhibitors often lack a matched negative control to confirm that the aromatic ring system is essential for target engagement. 4,6-Diethyl-1,3,5-triazinan-2-one (CAS 119171-47-0) solves this problem with its fully saturated scaffold, which eliminates ring aromaticity and planarity while retaining the 4,6-diethyl substitution pattern. • Serves as a structurally matched negative-control probe for SAR studies on aromatic triazinone inhibitors. • Underexplored saturated N-heterocyclic scaffold offers multiple derivatization handles for library synthesis. • Well-defined CAS entry and molecular formula (C₇H₁₅N₃O, MW 157.21) support method development for impurity profiling in agrochemical formulations.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 119171-47-0
Cat. No. B044293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diethyl-1,3,5-triazinan-2-one
CAS119171-47-0
Synonyms1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI)
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1NC(NC(=O)N1)CC
InChIInChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11)
InChIKeyIGZQWLQHKBAJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diethyl-1,3,5-triazinan-2-one: Identity & Structure


4,6-Diethyl-1,3,5-triazinan-2-one (CAS 119171-47-0) is a fully saturated heterocyclic compound belonging to the hexahydro-1,3,5-triazin-2-one class, with a molecular formula of C₇H₁₅N₃O and a molecular weight of 157.21 g/mol [1]. In authoritative chemical registries, it is also indexed as 1,3,5-Triazin-2(1H)-one, 4,6-diethyltetrahydro- (9CI) [1]. Unlike its aromatic 1,3,5-triazin-2(1H)-one counterparts that have been explored as catalytic inhibitors of human DNA topoisomerase IIα [2], this saturated triazinanone scaffold has received minimal direct characterization in the primary peer-reviewed literature accessible under the constraints of this analysis.

4,6-Diethyl-1,3,5-triazinan-2-one: Not Interchangeable with Other Triazinones


The saturated 1,3,5-triazinan-2-one core of 4,6-diethyl-1,3,5-triazinan-2-one is chemically distinct from the aromatic 1,3,5-triazin-2(1H)-one scaffold that dominates the medicinal chemistry literature on catalytic topoisomerase IIα inhibition [1]. In the aromatic series, even subtle variations at positions 4 and 6 produce significant shifts in IC₅₀ values and cytotoxicity profiles against HepG2 and MCF-7 cell lines [1]. The absence of ring aromaticity in the saturated analogue alters electronic distribution, hydrogen-bonding capacity, and conformational flexibility, all of which are critical determinants of target engagement. Consequently, a procurement specification based solely on generic “triazinone” classification is insufficient; the saturated scaffold constitutes a separate chemical space with its own, largely uncharacterized structure–activity relationships.

4,6-Diethyl-1,3,5-triazinan-2-one Differentiation Evidence


Lack of Topoisomerase IIα Inhibition Data

In the 2019 structure-guided optimization study of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones by Bergant et al., 36 aromatic analogues were synthesized and evaluated for human topoisomerase IIα inhibition, yielding IC₅₀ values that drove further design [1]. The saturated 4,6-diethyl-1,3,5-triazinan-2-one (CAS 119171-47-0) was not included in this focused library, and no decatenation assay data or cytotoxicity data (HepG2, MCF-7) are reported for this scaffold in the accessible literature. This gap means that procurement for topoisomerase-targeted research carries a risk of inactivity that does not exist for the characterized aromatic congeners.

Topoisomerase IIα inhibition anticancer drug discovery triazinone SAR

Structural Distinction from Aromatic Triazinones

The core scaffold of 4,6-diethyl-1,3,5-triazinan-2-one is a fully saturated hexahydro-1,3,5-triazin-2-one, whereas all analogues in the Bergant et al. topoisomerase IIα inhibitor series possess the aromatic 1,3,5-triazin-2(1H)-one ring system [1]. Saturation eliminates the planar geometry and conjugated π-system required for π-stacking interactions observed in the ATP-binding site of the target. This fundamental structural divergence places the compound in a different chemical space from the validated series.

medicinal chemistry scaffold hopping triazine heterocycles

No Quantitative Data in Fertilizer Patent

U.S. Patent 4,778,510 discloses a class of water-soluble triazone compositions for foliar fertilization and lists '4,6 diethyl triazone' among novel triazone examples [1]. However, the patent provides no quantitative nitrogen-use efficiency data, no comparative crop yield data versus alternative triazones (e.g., 1,3-dimethyl triazone or 4,6-dimethyl triazone), and no isolated characterization of the pure compound. The disclosure is qualitative and formulation-level, not compound-specific.

foliar fertilizer triazone chemistry agrochemical formulation

4,6-Diethyl-1,3,5-triazinan-2-one Application Scenarios


Reference Standard for Saturated Triazinone Analysis

Given its well-defined CAS registry entry and molecular formula (C₇H₁₅N₃O, MW 157.21) [1], 4,6-diethyl-1,3,5-triazinan-2-one can serve as a reference compound for developing HPLC, GC-MS, or NMR methods aimed at detecting saturated triazinone impurities or degradation products in agrochemical formulations. This application leverages the compound's availability as a characterized small molecule without requiring biological activity data.

Ring Saturation Probe for Triazinone SAR

For medicinal chemistry groups studying 4,6-disubstituted-1,3,5-triazin-2(1H)-ones as topoisomerase IIα inhibitors [2], the saturated analogue represents a negative-control probe: its lack of planarity and aromaticity makes it a tool to experimentally confirm that the conjugated ring system is essential for target engagement. Procurement is justified specifically for this structure–activity relationship (SAR) control experiment.

Saturated Triazinone Diversification Intermediate

The secondary amine positions (N1, N3, N5) and the C4/C6 ethyl substituents offer multiple derivatization handles. Researchers building libraries of saturated N-heterocycles for screening against emerging targets (e.g., anti-infective or metabolic enzymes) may select this scaffold as a core intermediate. The value proposition here is access to underexplored chemical space, not pre-existing biological validation.

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